molecular formula C2H5NaO4S2 B2394178 Sodium methanesulfonylmethanesulfinate CAS No. 213591-88-9

Sodium methanesulfonylmethanesulfinate

Cat. No.: B2394178
CAS No.: 213591-88-9
M. Wt: 180.17
InChI Key: YOTIASMSTOWNJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium methanesulfonylmethanesulfinate is an organosulfur compound with the molecular formula C₂H₅NaO₄S₂. It is a sodium salt of methanesulfonylmethanesulfinate and is used in various chemical reactions and industrial applications. This compound is known for its versatility in synthetic chemistry, particularly in the formation of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methanesulfonylmethanesulfinate can be synthesized through the reaction of methanesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically involves the use of a solvent such as water or an organic solvent like acetonitrile. The reaction is carried out at a temperature range of 0-25°C to ensure the stability of the intermediate products.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium methanesulfonylmethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

    Oxidation: Methanesulfonic acid.

    Reduction: Methanesulfide.

    Substitution: Methanesulfonamides and methanesulfonates.

Scientific Research Applications

Sodium methanesulfonylmethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.

    Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium methanesulfonylmethanesulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. The molecular targets include nucleophilic sites on organic molecules, such as amines and alcohols. The pathways involved in these reactions often include nucleophilic substitution and radical-mediated processes.

Comparison with Similar Compounds

    Sodium methanesulfinate (CH₃SO₂Na): Similar in structure but lacks the additional sulfonyl group.

    Sodium ethanesulfonate (C₂H₅SO₃Na): Similar sulfonate group but with a different alkyl chain.

    Sodium benzenesulfonate (C₆H₅SO₃Na): Contains a benzene ring instead of an alkyl chain.

Uniqueness: Sodium methanesulfonylmethanesulfinate is unique due to its dual sulfonyl groups, which provide enhanced reactivity and versatility in synthetic applications. This compound’s ability to participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.

Properties

IUPAC Name

sodium;methylsulfonylmethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S2.Na/c1-8(5,6)2-7(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTIASMSTOWNJH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213591-88-9
Record name sodium methanesulfonylmethanesulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.